molecular formula C11H13BrINO2 B6594094 tert-Butyl (3-bromo-5-iodophenyl)carbamate CAS No. 915413-42-2

tert-Butyl (3-bromo-5-iodophenyl)carbamate

Cat. No.: B6594094
CAS No.: 915413-42-2
M. Wt: 398.03 g/mol
InChI Key: KQAOZWJVDKYOEX-UHFFFAOYSA-N
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Description

tert-Butyl (3-bromo-5-iodophenyl)carbamate: is a chemical compound with the molecular formula C11H13BrINO2 and a molecular weight of 398.03 g/mol . It is a solid compound used primarily in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-iodophenyl)carbamate typically involves the reaction of 3-bromo-5-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound .

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-5-iodophenyl)carbamate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (3-bromo-5-iodophenyl)carbamate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, which allows for versatile chemical modifications. This dual halogenation provides a unique reactivity profile compared to other similar compounds .

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-iodophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrINO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAOZWJVDKYOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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